molecular formula C16H18N4O3S B2847930 3-(Phenylsulfonyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one CAS No. 2309803-49-2

3-(Phenylsulfonyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one

Cat. No. B2847930
M. Wt: 346.41
InChI Key: UOQUDVPSIARTTM-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structural formula.



Synthesis Analysis

This involves understanding the methods used to synthesize the compound. It includes the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including bond lengths, bond angles, and any functional groups present.



Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes the type of reaction (e.g., substitution, addition, elimination), the reagents used, and the products formed.



Physical And Chemical Properties Analysis

This involves understanding the compound’s physical properties (e.g., melting point, boiling point, solubility) and chemical properties (e.g., acidity, basicity, reactivity).


Scientific Research Applications

Antimicrobial and Herbicidal Activities

Synthesis and Antimicrobial Evaluation : Novel pyrazolo[1,5-a]pyrimidine derivatives, incorporating phenylsulfonyl groups, have shown significant antimicrobial properties. The antimicrobial efficacy of these compounds was found to be superior to that of reference drugs, with derivatives containing a single sulfone group exhibiting more potent activity against both bacteria and fungi compared to those with two sulfone groups (Alsaedi et al., 2019). Additionally, a study on 2-(phenylsulfonylamino)pyrimidine derivatives demonstrated definite herbicidal activities, indicating their potential use in agricultural applications (Huazheng, 2011).

Receptor Antagonist Activities

Serotonin 5-HT6 Receptor Antagonists : Research into 3-(arylsulfonyl)-2-(methylthio)pyrazolo[1,5-a]pyrimidines has revealed that these compounds act as antagonists for serotonin 5-HT6 receptors, with certain derivatives demonstrating picomolar level activity. These findings support the use of these compounds in the search for new, highly effective 5-HT6 antagonists (Ivachtchenko et al., 2013). Another study confirmed the potential therapeutic significance of pyridine-substituted derivatives for treating CNS diseases due to their 5-HT6 receptor antagonistic activity (Ivashchenko et al., 2012).

Antitubercular and Antioxidant Activities

Antitubercular and Antioxidant Evaluation : Pyrimidine-azetidinone analogues have been synthesized and tested for their antimicrobial, antitubercular, and antioxidant activities. These compounds showed promising results against mycobacterium tuberculosis, providing a basis for further development of antibacterial and antitubercular agents (Chandrashekaraiah et al., 2014). Novel indole derivatives were also designed to exhibit high-efficiency antioxidants, specifically against ABTS radicals, suggesting their potential in medicinal chemistry for oxidative stress-related conditions (Aziz et al., 2021).

Safety And Hazards

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Future Directions

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I hope this general guidance is helpful. For more specific information on “3-(Phenylsulfonyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one”, I would recommend consulting a chemical database or reaching out to a subject matter expert.


properties

IUPAC Name

3-(benzenesulfonyl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S/c21-15(7-10-24(22,23)14-5-2-1-3-6-14)20-11-13(12-20)19-16-17-8-4-9-18-16/h1-6,8-9,13H,7,10-12H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOQUDVPSIARTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Phenylsulfonyl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)propan-1-one

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